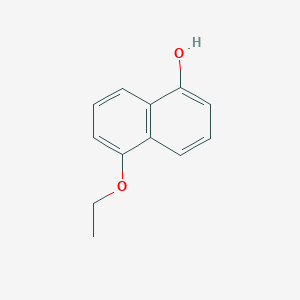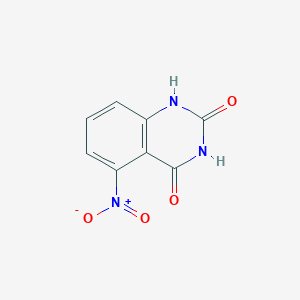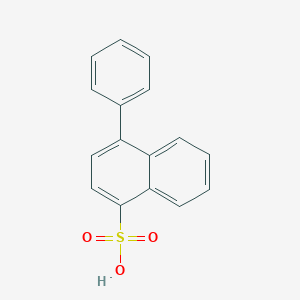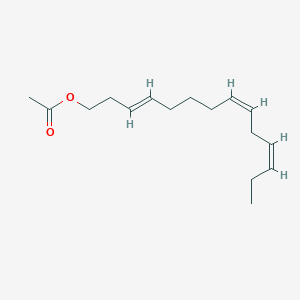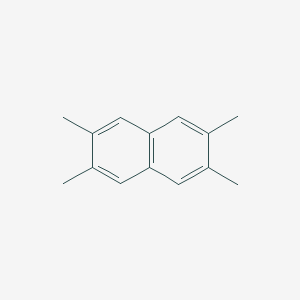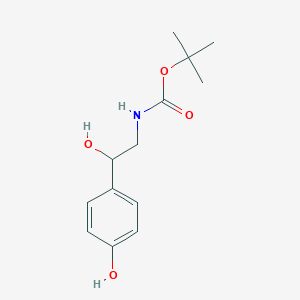
Tert-butyl 2-hydroxy-2-(4-hydroxyphenyl)ethylcarbamate
Vue d'ensemble
Description
Tert-butyl 2-hydroxy-2-(4-hydroxyphenyl)ethylcarbamate is a chemical compound with the molecular formula C13H19NO4. It is related to other compounds such as tert-Butyl 2-hydroxy-2-(4-pyridinyl)ethylcarbamate and tert-Butyl ethyl (2-hydroxy-2-phenylethyl)carbamate .
Molecular Structure Analysis
The molecular structure of Tert-butyl 2-hydroxy-2-(4-hydroxyphenyl)ethylcarbamate can be analyzed based on its molecular formula C13H19NO4. Related compounds such as tert-Butyl [4-(2-hydroxyethyl)phenyl]carbamate have similar structures .Physical And Chemical Properties Analysis
The physical and chemical properties of Tert-butyl 2-hydroxy-2-(4-hydroxyphenyl)ethylcarbamate can be inferred from its molecular formula C13H19NO4. The molecular weight is 253.29 g/mol.Applications De Recherche Scientifique
Synthesis and Chemical Properties
Synthesis of Related Compounds : Tert-butyl 2-hydroxy-2-(4-hydroxyphenyl)ethylcarbamate is used as an intermediate in the synthesis of various biologically active compounds, such as omisertinib (AZD9291). A study by Zhao et al. (2017) established a rapid synthetic method for a related compound, highlighting its importance in pharmaceutical research (Bingbing Zhao et al., 2017).
Structural Analysis and Crystallography : A study by Howie et al. (2011) analyzed the molecular structures of tert-butyl 2-hydroxy-[N-(substituted-benzylidene)hydrazinyl-carbonyl]-ethylcarbamates, derived from L-serine. This research is vital for understanding the structural aspects and potential applications of similar carbamates (R. A. Howie et al., 2011).
Photophysical Dynamics : Qian et al. (2007) studied compounds related to tert-butyl 2-hydroxy-2-(4-hydroxyphenyl)ethylcarbamate, focusing on their photophysical dynamics, which is significant for applications in materials science and photophysics (Yan Qian et al., 2007).
Hydrogen Bonding in Molecular Structure : Bai and Wang (2014) synthesized a compound related to tert-butyl 2-hydroxy-2-(4-hydroxyphenyl)ethylcarbamate and analyzed its intramolecular hydrogen bonding. This research contributes to our understanding of molecular interactions and stability (Xiao-Guang Bai & Ju-Xian Wang, 2014).
Organic Synthesis Building Blocks : Guinchard et al. (2005) described the synthesis of tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, which behave as N-(Boc)-protected nitrones. This research is significant for developing new methods in organic synthesis (Xavier Guinchard et al., 2005).
Enzymatic Kinetic Resolution : Piovan et al. (2011) conducted a study on the enzymatic kinetic resolution of a compound closely related to tert-butyl 2-hydroxy-2-(4-hydroxyphenyl)ethylcarbamate, emphasizing its potential in producing chiral compounds (Leandro Piovan et al., 2011).
Degradation Pathways in Environmental Applications : Stefan et al. (2000) and Thornton et al. (2020) investigated the degradation pathways of similar compounds in environmental contexts, such as the treatment of methyl tert-butyl ether and its fate in soil and groundwater. This research is critical for understanding the environmental impact and degradation processes of related carbamates (M. Stefan et al., 2000); (S. Thornton et al., 2020).
Ligand Properties in Metal Coordination : Formica et al. (2018) explored the coordination and photochemical properties of hydroxypyrazole-based ligands, which can be related to tert-butyl 2-hydroxy-2-(4-hydroxyphenyl)ethylcarbamate, demonstrating their potential as fluorescent sensors (M. Formica et al., 2018).
Propriétés
IUPAC Name |
tert-butyl N-[2-hydroxy-2-(4-hydroxyphenyl)ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO4/c1-13(2,3)18-12(17)14-8-11(16)9-4-6-10(15)7-5-9/h4-7,11,15-16H,8H2,1-3H3,(H,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGJBWOOFDAKLIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C1=CC=C(C=C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-hydroxy-2-(4-hydroxyphenyl)ethylcarbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



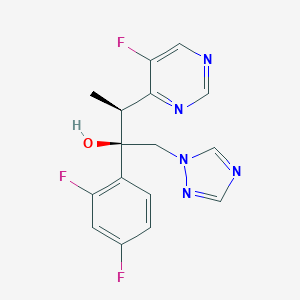

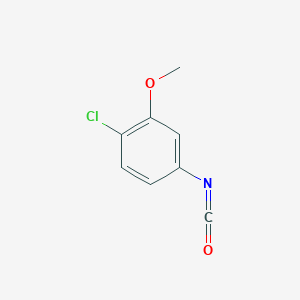
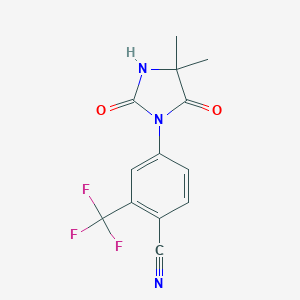
![tert-Butyl 2-[4-(cyanomethyl)phenoxy]acetate](/img/structure/B182149.png)
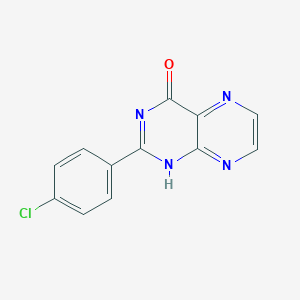
![1,3-Diazaspiro[4.5]decane-2,4-dione](/img/structure/B182151.png)
